molecular formula C62H86N12O17 B102702 Actinomycin xoa CAS No. 18865-46-8

Actinomycin xoa

Cat. No. B102702
CAS RN: 18865-46-8
M. Wt: 1271.4 g/mol
InChI Key: NHBSPDCGDJCFKE-UHFFFAOYSA-N
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Description

Actinomycin D, also known as Dactinomycin, is a chemotherapy medication used to treat a number of types of cancer . It is an actinomycin that is derived from Streptomyces parvullus . It is formed via spirolinkage of anthranilamide to the 4-oxoproline moiety of actinomycin X2 .


Synthesis Analysis

Actinomycin L is formed via spirolinkage of anthranilamide to the 4-oxoproline moiety of actinomycin X2, prior to the condensation of the actinomycin halves . Adding anthranilamide to cultures of the actinomycin X2 producer Streptomyces antibioticus, which has the same biosynthetic gene cluster as Streptomyces sp. MBT27, resulted in the production of actinomycin L .


Molecular Structure Analysis

Actinomycins L1 and L2 are diastereomers, and the structure of actinomycin L2 was resolved using NMR and single crystal X-ray crystallography .


Chemical Reactions Analysis

Actinomycin L is produced from two distinct metabolic routes, namely those for actinomycin X2 and for anthranilamide .

Scientific Research Applications

1. As an Antimicrobial Natural Dye

Actinomycin X2, a variant of Actinomycin, demonstrates potential as a natural dye with antimicrobial properties, particularly in the dyeing and finishing of silk fabric. Research has shown that silk fabric dyed with Actinomycin X2 exhibits impressive UV protection ability and maintains significant antibacterial activity even after numerous washing cycles, making it a functional and medically valuable fabric dye (Chen et al., 2021).

2. In Photodynamic Therapy

Actinomycin D, closely related to Actinomycin Xoa, plays a crucial role in photodynamic therapy. It enhances DNA photosensitization by binding to DNA, a process that involves the generation of superoxide radical anion and the radical anion of Actinomycin D as intermediates. This mechanism has potential applications in DNA manipulation and photodynamic therapy (Pan et al., 2001).

3. In Cancer Research

Actinomycin D is extensively used in cancer research due to its ability to inhibit transcription and bind to DNA. It selectively interacts with oncogenic c-Myc promoter G-quadruplex DNA, repressing gene expression, which reveals a novel mechanism underlying its anticancer activity (Kang & Park, 2009).

4. As a Chiral Solvating Agent

Actinomycin D is explored as a chiral solvating agent for enantiomeric determination of chiral carboxylic acids. This application in NMR spectroscopy represents a novel use of Actinomycin in analytical chemistry, providing a rapid and efficient method for determining the enantiomeric excess of various carboxylic acids (Bai et al., 2019).

5. In Gene Activation Studies

Actinomycin D has been instrumental in studies related to gene activation, particularly in understanding the sequence of gene activation during cellular processes like regeneration and enzyme synthesis. It serves as an inhibitor of nucleic acid synthesis, providing insights into gene-dependent events in various developmental systems (Coward, 1968).

Future Directions

The discovery of new molecules in the actinomycin family, such as Actinomycin L, shows that new molecules can still be identified even in the oldest of natural product families . Considering the emerging crisis of antibiotic resistance that spreads among bacterial pathogens and increasing incidence of cancer, the search for new, efficient and less toxic drugs remains a priority .

properties

IUPAC Name

2-amino-1-N-[18-hydroxy-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-4,6-dimethyl-3-oxo-9-N-[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H86N12O17/c1-26(2)42-59(85)73-21-17-18-36(73)57(83)69(13)24-38(76)71(15)48(28(5)6)61(87)89-32(11)44(55(81)65-42)67-53(79)35-20-19-30(9)51-46(35)64-47-40(41(63)50(78)31(10)52(47)91-51)54(80)68-45-33(12)90-62(88)49(29(7)8)72(16)39(77)25-70(14)58(84)37-22-34(75)23-74(37)60(86)43(27(3)4)66-56(45)82/h19-20,26-29,32-34,36-37,42-45,48-49,75H,17-18,21-25,63H2,1-16H3,(H,65,81)(H,66,82)(H,67,79)(H,68,80)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBSPDCGDJCFKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CC(CN7C(=O)C(NC6=O)C(C)C)O)C)C)C(C)C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H86N12O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501346868
Record name 3A-[(4S)-4-Hydroxy-L-proline]actinomycin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Actinomycin xoa

CAS RN

18865-46-8, 67541-75-7
Record name Actinomycin D, 3(sup A)-(4-hydroxy-L-proline)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018865468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Actinomycin D, 3(sup A)-(cis-4-hydroxy-L-proline)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067541757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3A-[(4S)-4-Hydroxy-L-proline]actinomycin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Actinomycin I from Streptomyces antibioticus
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HC Beyerman - Recueil des Travaux Chimiques des Pays‐Bas, 1961 - Wiley Online Library
… In a catalytic hydrogenation (in acetic acid) this compound, which contains a substituted molccule of L-4-oxoproline 7, is partially converted into Actinomycin Xoa, ie the 4-0x0 group is …
Number of citations: 2 onlinelibrary.wiley.com
CH CH - Biosynthesis, 2013 - books.google.com
Fig. 1. Actinomycin IV (D). The chromophore, actinocin (2-amino-4, 6-dimethyl-3-phenoxazinone-1, 9-dicarboxylic acid), is identical in all of the actinomycins examined. The sequence of …
Number of citations: 0 books.google.com

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